2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, showing promise as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Thioglycoside derivatives: Exhibiting cytotoxic activities against cancer cell lines.
Uniqueness
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2,3,6-trimethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-4-6(3)11-12-7(4)10-8(13)5(2)9(12)14/h5H,1-3H3,(H,10,13) |
InChI Key |
GXDOMYFIPTUGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(C(=NN2C1=O)C)C |
Origin of Product |
United States |
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